molecular formula C19H19ClN2O B194712 6-Hydroxy Desloratadine CAS No. 119410-05-8

6-Hydroxy Desloratadine

Cat. No.: B194712
CAS No.: 119410-05-8
M. Wt: 326.8 g/mol
InChI Key: UEQNVDYYIWHWNX-UHFFFAOYSA-N
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Description

6-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine, which is an active metabolite of Loratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergies by selectively inhibiting peripheral histamine H1 receptors. The hydroxylated form, this compound, retains the antihistaminic properties and is known for its ability to inhibit binding of pyrilamine to brain H1 receptors .

Mechanism of Action

Target of Action

6-Hydroxy Desloratadine is an active metabolite of Desloratadine . The primary target of this compound is the H1 receptor . This receptor plays a crucial role in the allergic response, and its antagonism leads to the relief of allergy symptoms .

Mode of Action

This compound acts as a selective antagonist at the H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which is a key mediator in allergic reactions . This subsequently leads to temporary relief of the negative symptoms associated with allergies, such as nasal congestion and watery eyes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of histamine-induced effects . Histamine, when bound to the H1 receptor, can lead to various allergic symptoms. By blocking this interaction, this compound prevents the cascade of reactions that lead to these symptoms .

Pharmacokinetics

The pharmacokinetics of this compound involves its distribution in various tissues. It has been found to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . The body’s exposure to active metabolites is much higher with Loratadine, the prodrug, but much lower with Desloratadine .

Result of Action

The result of this compound’s action is the relief of allergy symptoms . By blocking the H1 receptor, it prevents the action of histamine, thereby alleviating symptoms such as nasal congestion and watery eyes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its distribution in various tissues can be affected by factors such as the presence of other drugs and the physiological state of the individual

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Desloratadine typically involves the hydroxylation of Desloratadine. This can be achieved through various chemical reactions, including:

    Oxidation: Desloratadine can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.

    Catalytic Hydroxylation: Catalysts such as transition metal complexes can be used to facilitate the hydroxylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Desloratadine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other hydroxylated metabolites.

    Reduction: Reduction reactions can convert this compound back to Desloratadine or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal complexes, such as palladium or platinum catalysts.

Major Products Formed:

Scientific Research Applications

6-Hydroxy Desloratadine has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of Desloratadine.

    Biology: Investigated for its role in modulating histamine receptors and its effects on immune-regulatory tissues.

    Medicine: Explored for its potential therapeutic effects in treating allergic conditions and its pharmacokinetic properties.

    Industry: Utilized in the development of new antihistaminic drugs and formulations.

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy Desloratadine is unique due to its specific hydroxylation at the 6th position, which may influence its binding affinity and pharmacokinetic properties compared to other hydroxylated metabolites. Its ability to inhibit binding of pyrilamine to brain H1 receptors and its distribution to specific immune-regulatory tissues further distinguish it from other similar compounds .

Properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQNVDYYIWHWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562428
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119410-05-8
Record name 6-Hydroxydesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYDESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW1TK7TV04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Mix the title compound of Example 1, (0.29 g, 0.893 mmol) in CH3OH (14 mL) at 0° C. under an argon atmosphere. Add NaBH4 (165 mg, 4.36 mmol) in 3 portions. After 30 minutes, pour the mixture into water and extract (3X) with CH2Cl2. Combine the organic portions, wash once with brine, dry over sodium sulfate, filter and concentrate in vacuo to give a crude product. Purifiy via flash chromatography [5-10% CH3OH saturated with NH3 in CH2Cl2 ] to give the title compound, which can be triturated with isopropyl ether/pentane to give an off-white solid (249 mg, 85%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy Desloratadine
Reactant of Route 2
6-Hydroxy Desloratadine
Reactant of Route 3
6-Hydroxy Desloratadine
Reactant of Route 4
6-Hydroxy Desloratadine
Reactant of Route 5
6-Hydroxy Desloratadine
Reactant of Route 6
6-Hydroxy Desloratadine

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